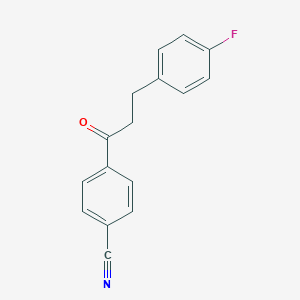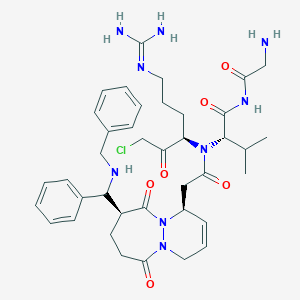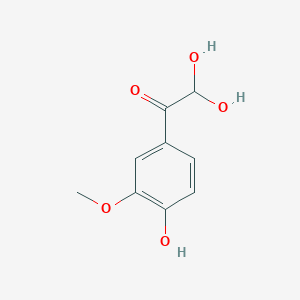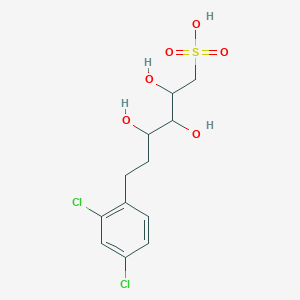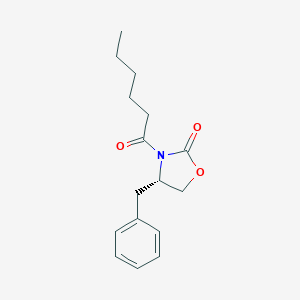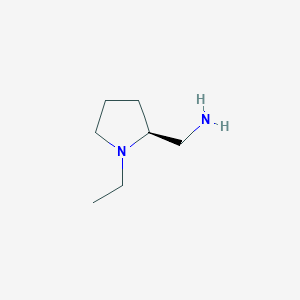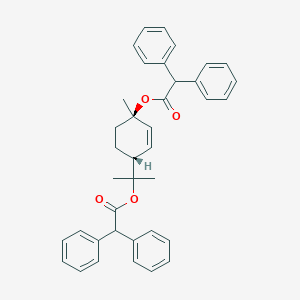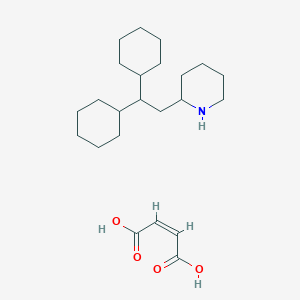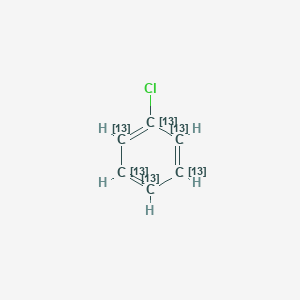
Chlorobenzene-13C6
概述
描述
Chlorobenzene-13C6: is a chlorinated benzene compound where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This isotopically labeled compound has the chemical formula 13C6H5Cl and is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
作用机制
Target of Action
Chlorobenzene-13C6 is a variant of chlorobenzene where all the carbon atoms are replaced with Carbon-13 isotopes . It’s primarily used in proteomics research . .
Mode of Action
It’s known that chlorobenzenes can be metabolized by certain bacteria . The initial activation of the chlorobenzene ring is carried out by a dioxygenase, forming cis-chlorobenzene dihydrodiol .
Biochemical Pathways
The biodegradation of chlorobenzene involves a modified ortho-pathway . In this pathway, the chlorobenzene ring is initially activated by the chlorobenzene dioxygenase to form cis-chlorobenzene dihydrodiol
Pharmacokinetics
It’s known that chlorobenzenes can be metabolized by certain bacteria .
生化分析
Biochemical Properties
Chlorobenzene-13C6, like its parent compound chlorobenzene, is involved in biochemical reactions. In the degradation pathway of chlorobenzene, enzymes such as chlorobenzene dioxygenase and cis-chlorobenzene dihydrodiol dehydrogenase play crucial roles . These enzymes transform chlorobenzene to 3-chlorocatechol .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that chlorobenzene and its derivatives can have significant impacts on cellular processes. For instance, the degradation products of chlorobenzene can influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into 3-chlorocatechol by the action of chlorobenzene dioxygenase and cis-chlorobenzene dihydrodiol dehydrogenase . This transformation is part of the ortho-cleavage pathway, a common route for the degradation of chlorobenzene .
Temporal Effects in Laboratory Settings
The degradation of chlorobenzene, which this compound is a part of, has been extensively studied .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as chlorobenzene. The degradation of chlorobenzene involves a modified ortho-cleavage pathway .
Transport and Distribution
A putative transport protein, CbsX, has been identified in the degradation pathway of chlorobenzene .
准备方法
Synthetic Routes and Reaction Conditions: Chlorobenzene-13C6 can be synthesized through the chlorination of benzene-13C6. The process involves the substitution of a hydrogen atom in benzene-13C6 with a chlorine atom. This reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled conditions to ensure the selective formation of this compound .
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The Raschig-Hooker process is one such method, where benzene-13C6 is reacted with hydrochloric acid and oxygen in the presence of a copper or iron chloride catalyst at temperatures between 200-250°C. The resulting this compound is then purified through distillation .
化学反应分析
Types of Reactions: Chlorobenzene-13C6 undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as hydroxide or amine, under basic conditions.
Electrophilic Aromatic Substitution: this compound can participate in reactions where the benzene ring is further substituted by electrophiles, such as nitration or sulfonation.
Oxidation: The compound can be oxidized to form chlorophenol or other oxidized derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydroxide or ammonia in a polar solvent at elevated temperatures.
Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Aromatic Substitution: Phenol-13C6, aniline-13C6.
Electrophilic Aromatic Substitution: Nitrobenzene-13C6, sulfonylbenzene-13C6.
Oxidation: Chlorophenol-13C6.
科学研究应用
Chlorobenzene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of aromatic compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated aromatic compounds.
相似化合物的比较
Bromobenzene-13C6: Similar isotopic labeling but with a bromine atom instead of chlorine.
Iodobenzene-13C6: Contains an iodine atom, used in similar tracing studies.
Phenol-13C6: Hydroxylated derivative of benzene-13C6, used in metabolic studies.
Uniqueness: Chlorobenzene-13C6 is unique due to its specific isotopic labeling, which allows for detailed tracking and analysis in various scientific applications. Its chemical properties, such as reactivity and stability, make it a valuable tool in research compared to its brominated or iodinated counterparts .
属性
IUPAC Name |
chloro(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583925 | |
| Record name | 1-Chloro(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-52-0 | |
| Record name | 1-Chloro(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287389-52-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Chlorobenzene-13C6 in the synthesis of labeled DNAN?
A1: this compound serves as the crucial starting material for synthesizing ,-labeled DNAN. The use of this compound, where all six carbon atoms are replaced with the stable isotope Carbon-13, allows researchers to track the fate of DNAN in the environment. This isotopic labeling enables sensitive detection and differentiation of the synthesized DNAN from naturally occurring DNAN in environmental samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
